4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Description
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is a benzaldehyde derivative featuring a nitro group at the 3-position and a 1-methylimidazole-2-sulfanyl substituent at the 4-position of the aromatic ring. The aldehyde functional group at the 4-position enhances reactivity, making it a versatile intermediate in organic synthesis, particularly for condensation reactions (e.g., Schiff base formation). The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the benzene ring, while the imidazole-sulfanyl moiety may participate in hydrogen bonding or metal coordination, broadening its applicability in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(1-methylimidazol-2-yl)sulfanyl-3-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-13-5-4-12-11(13)18-10-3-2-8(7-15)6-9(10)14(16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVCBPJISXKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often involving nickel-catalyzed addition to nitriles.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with a suitable thiol compound.
Formylation: The final step involves the formylation of the benzene ring to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzoic acid.
Reduction: 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde features a nitro group and an imidazole moiety linked via a sulfanyl group to a benzaldehyde structure. It has a molecular formula of and a molar mass of approximately 263.27 g/mol. The compound's structure gives it unique reactivity and biological properties.
Research and Applications
- Antibacterial and Antifungal Activities Derivatives of imidazole compounds often show antibacterial and antifungal activities. this compound has been tested against pathogenic bacteria. The nitro group can be reduced in anaerobic conditions to create reactive species that inhibit DNA synthesis, leading to cell death. The imidazole structure may also help it interact with biological targets.
- Interaction with Biomolecules Compounds containing imidazole rings often interact with biomolecules, such as enzymes and receptors. Studies are ongoing to understand the specific interactions of this compound with biological targets, with initial data suggesting it may be effective against certain bacterial strains.
Synthesis
Synthesis typically involves multi-step synthetic routes.
Structural Relatives and Activities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1-Methylimidazol-2-yl)benzaldehyde | Imidazole ring, benzaldehyde | Antibacterial |
| 5-Nitroimidazole | Nitro group on imidazole | Antiparasitic |
| 2-(1-Methylimidazol-2-yl)thiazole | Imidazole and thiazole rings | Antifungal |
Mechanism of Action
The mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole moiety can bind to metal ions and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde and related compounds, supported by research findings:
*Inferred formula based on structural analogy to benzoic acid derivative ().
Key Comparative Insights:
Functional Group Reactivity: The aldehyde group in the target compound enables nucleophilic additions (e.g., Schiff base formation), whereas the carboxylic acid in its analog (C₁₁H₉N₃O₄S) facilitates salt formation and increased solubility in basic conditions . The cyano and enamide groups in and enhance stability and hydrogen-bonding capacity, making them suitable for drug design .
Structural Complexity :
- The pyrimidine-based compound () exhibits higher molecular weight (463.06 g/mol) and structural complexity, likely contributing to its biological activity. In contrast, the target compound’s simpler structure (MW ~279.27 g/mol) may favor better bioavailability .
Electron Effects :
- The nitro group in all compounds induces electron-withdrawing effects, but its impact varies with substituent positioning. For example, the trimethoxyphenyl group in enhances electron-donating properties, balancing the nitro group’s effects .
Applications :
- The target compound’s aldehyde group positions it as a key intermediate for synthesizing metal-organic frameworks or bioactive molecules.
- The enamide derivative () and pyrimidine analog () are tailored for therapeutic applications, leveraging their stability and binding affinity .
Research Implications
Structural characterization tools like SHELX () are critical for resolving the crystallographic details of these compounds, enabling precise comparisons of bond lengths, angles, and intermolecular interactions . Future studies should explore the target compound’s reactivity in cross-coupling reactions and evaluate its pharmacokinetic profile relative to its analogs.
Biological Activity
4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde, a compound with the molecular formula C11H9N3O3S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group and an imidazole moiety connected via a sulfanyl group. This unique structure may contribute to its biological activity, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown micromolar activity (around 10 µM) against multiple cancer types including A549 (lung), HeLa (cervical), and B16F10 (melanoma) cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | TBD |
| Similar Derivative A | HeLa | 10 |
| Similar Derivative B | B16F10 | 15 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Compounds featuring imidazole rings are known for their broad-spectrum antimicrobial properties. Preliminary data suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy is limited and warrants further investigation .
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the nitro group may play a critical role in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the imidazole moiety could be involved in interactions with biological targets such as enzymes or receptors .
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited dose-dependent cytotoxicity. The study emphasized the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Efficacy : In vitro tests showed that derivatives containing imidazole groups displayed significant inhibition against Gram-positive bacteria. The study suggested that these compounds could serve as lead compounds for developing new antibiotics .
Q & A
Q. What are the standard synthetic routes for 4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr), where the nitro group at position 3 activates the benzene ring for substitution. A thiol-containing 1-methylimidazole derivative reacts with a halogenated precursor (e.g., 3-nitro-4-fluorobenzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and confirming the absence of byproducts like unreacted aldehyde or disulfide dimers .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) should show the aldehyde proton at δ 10.2–10.5 ppm (singlet), imidazole protons at δ 7.3–7.6 ppm (multiplet), and nitro group deshielding effects on adjacent aromatic protons.
- IR : Key peaks include C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), and C-S stretch (~680 cm⁻¹).
- X-ray Crystallography : Use SHELXL for refinement (monoclinic P21/c space group typical for similar aldehydes). Match unit cell parameters (e.g., a ≈ 7.9 Å, b ≈ 16.4 Å) to validate structural integrity .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved for this compound?
- Methodological Answer : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin laws. For imidazole ring disorder, use PART/SUMP restraints and anisotropic displacement parameters. ORTEP-3 can visualize electron density maps to identify problematic regions. High-resolution data (d-spacing < 0.8 Å) from synchrotron sources improve model accuracy. Compare with structurally analogous compounds (e.g., benzimidazole derivatives) to validate geometric parameters .
Q. What are the reactivity trends of the nitro and sulfanyl groups in this compound under catalytic conditions?
- Methodological Answer :
- Nitro Group : Susceptible to reduction (e.g., H₂/Pd-C yields the amine derivative) or nucleophilic displacement in SNAr reactions (e.g., substitution with amines).
- Sulfanyl Group : Oxidizes to sulfoxide (H₂O₂/acetic acid) or sulfone (mCPBA). Reactivity with alkyl halides forms thioethers. Monitor reactions via TLC and LC-MS to track intermediates. Computational studies (DFT) can predict regioselectivity by mapping Fukui indices for electrophilic/nucleophilic sites .
Q. How can computational methods (e.g., DFT) predict electronic properties and guide experimental design?
- Methodological Answer : Use Gaussian or ORCA software to calculate:
- HOMO-LUMO gaps : Predicts redox behavior (e.g., nitro group’s electron-withdrawing effect lowers LUMO).
- Electrostatic Potential Maps : Identifies nucleophilic (sulfanyl sulfur) and electrophilic (aldehyde carbon) regions.
- Thermodynamic Stability : Compare optimized geometries with X-ray data to validate computational models. Pair with NIST’s thermochemical data for related aldehydes to calibrate simulations .
Q. How should contradictory data between spectroscopic and crystallographic results be analyzed?
- Methodological Answer : For discrepancies (e.g., NMR suggests planar imidazole, but X-ray shows puckering):
Verify crystallographic data quality (R-factor < 0.05, high completeness).
Re-examine NMR solvent effects (DMSO may induce conformational shifts).
Perform variable-temperature NMR to detect dynamic effects.
Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing solid-state conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
